2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile
Description
Properties
IUPAC Name |
2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S2/c1-4-5(10-3-2-7)11-6(8)9-4/h3H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHFYHGWZWEWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-55-0 | |
| Record name | 2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile typically involves the cyclization of acyclic precursors. One common method is the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another approach involves the use of nucleophilic substitution reactions with various electrophiles in the presence of a base such as LiH .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale cyclization reactions using reagents like POCl3, PCl5, and other phosphorylating agents . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
Anticancer Activity
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile has been investigated for its anticancer properties. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation. For instance, a study synthesized several thiazole-based compounds and evaluated their cytotoxicity against various cancer cell lines, including A549 (lung cancer) and U251 (glioblastoma) cells. The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values ranging from 10 µM to 30 µM , highlighting the importance of structural modifications in enhancing efficacy .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | A549 | 25 | Moderate |
| 2 | U251 | 15 | High |
| 3 | HeLa | 20 | Moderate |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit activity against various pathogens, including bacteria and fungi. For example, a derivative demonstrated effective inhibition of Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) of 0.09 µg/mL , suggesting its potential as a lead compound in tuberculosis treatment .
Pesticide Development
In agriculture, thiazole derivatives are being explored as potential pesticides due to their bioactivity against pests. The synthesis of thiazole-based compounds has led to the development of new formulations that can effectively target agricultural pests while minimizing toxicity to non-target organisms. A study reported that certain thiazole derivatives exhibited significant insecticidal activity against common agricultural pests, which could lead to the development of safer and more effective pest control agents .
Synthesis of Functional Materials
The unique properties of thiazole compounds make them suitable for the synthesis of functional materials. Research has shown that incorporating thiazole moieties into polymer matrices can enhance thermal stability and mechanical properties. For instance, a recent study demonstrated that polymers containing thiazole units exhibited improved tensile strength and thermal resistance compared to their non-thiazole counterparts .
Case Study 1: Anticancer Efficacy
A comprehensive study conducted by Evren et al. synthesized a series of thiazole-containing compounds and evaluated their anticancer efficacy using the MTT assay. The most active compound showed an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating its potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis
A research team focused on developing new thiazole derivatives with enhanced activity against Mycobacterium tuberculosis. Their findings revealed that specific modifications to the thiazole ring significantly increased antimicrobial potency, with some compounds achieving MIC values as low as 0.09 µg/mL .
Mechanism of Action
The mechanism of action of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its antioxidant properties can protect cells from oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives with sulfanyl substituents are a well-studied class due to their diverse applications. Below is a detailed comparison of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Functional Group Influence The nitrile group (–CN) in the target compound contrasts with the amide group (–CON(CH₃)₂) in its propanamide analog . Nitriles are more electrophilic, facilitating nucleophilic additions or cyclizations, whereas amides offer hydrolytic stability and hydrogen-bonding capacity. The acetyl group (–COCH₃) in 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone simplifies synthetic pathways but lacks the sulfanyl linkage critical for sulfur-mediated bioactivity.
Biological Activity
- Famotidine shares a thiazole core but incorporates a sulfonamide and guanidine moiety, enabling histamine H₂ receptor antagonism. This highlights how sulfur-containing thiazoles can achieve high specificity in drug design.
- Triazole-sulfanyl derivatives exhibit anti-exudative effects, suggesting that the sulfanyl group itself may modulate inflammatory responses, though heterocycle choice (thiazole vs. triazole) alters target selectivity.
Physicochemical Properties
- The target compound’s lower molar mass (185.28 g/mol ) compared to its propanamide analog (245.36 g/mol ) may improve membrane permeability but reduce aqueous solubility.
- Famotidine’s larger structure (337.45 g/mol ) includes polar sulfonamide and guanidine groups, enhancing solubility and bioavailability for oral administration.
Research Findings and Implications
- Synthetic Utility : The sulfanyl-acetonitrile group in the target compound enables facile derivatization, such as nucleophilic substitution at the nitrile or thiol-disulfide exchange reactions .
- Toxicity Considerations: Thiazole derivatives generally require careful toxicological evaluation, as noted for related compounds where hazards remain understudied .
Biological Activity
The compound 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile is a thiazole derivative known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antidiabetic activities, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a thiazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of amino and sulfanyl groups enhances its reactivity and potential for biological activity.
1. Anticancer Activity
Research has identified thiazole derivatives as promising candidates in cancer therapy. For instance, compounds with similar thiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the anticancer properties of thiazole derivatives, revealing that specific modifications to the thiazole ring could enhance activity. For example, a compound with a similar structure exhibited an IC50 value of 1.61 µg/mL against A-431 cells, indicating potent activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative | A-431 | 1.61 |
| Thiazole Derivative | Jurkat | <10 |
2. Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been extensively studied. Compounds similar to this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro tests demonstrated that certain thiazole analogues achieved minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
3. Antidiabetic Activity
Thiazole derivatives have also been investigated for their antidiabetic effects. One study highlighted that a related compound improved insulin sensitivity in diabetic models, suggesting that modifications in the thiazole structure could lead to enhanced metabolic benefits .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often linked to their structural features. The following points summarize key findings regarding SAR:
- Electron Donating Groups: Methyl substitutions on the phenyl ring significantly enhance anticancer activity.
- Functional Groups: The presence of amino and sulfanyl groups is crucial for maintaining biological activity.
- Ring Modifications: Variations in the thiazole ring can lead to different interactions with biological targets, affecting potency.
Q & A
Q. How can a multi-omics approach be integrated to study the compound’s mechanism of action?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
